(1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-2-bromo-1-(2-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASGHPFWAAEKAD-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CBr)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CBr)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212322-23-0 | |
| Record name | (1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualizing 1s 2 Bromo 1 2 Chlorophenyl Ethan 1 Ol Within Chiral Synthesis
(1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol is a prime example of a chiral α-bromoalcohol that holds significant academic and industrial interest. Its structure, featuring a stereogenic center bearing a hydroxyl group, a bromine atom on the adjacent carbon, and a 2-chlorophenyl substituent, makes it a valuable intermediate for the synthesis of more complex chiral molecules. The specific 'S' configuration at the carbinol center is crucial, as the stereochemistry of such precursors dictates the absolute configuration of the final products in a synthetic sequence.
The primary route to obtaining this specific enantiomer involves the asymmetric reduction of the corresponding prochiral ketone, 2-bromo-1-(2-chlorophenyl)ethanone. This transformation can be achieved through both biocatalytic and chemocatalytic methods, which are central to modern asymmetric synthesis.
Biocatalytic Synthesis:
One of the most effective methods for producing this compound is through the enantioselective reduction of 2-bromo-2'-chloroacetophenone (B17061) using whole-cell biocatalysts. Various microorganisms, particularly yeasts of the Rhodotorula genus, have demonstrated high efficiency and enantioselectivity in this process. For instance, Rhodotorula rubra has been successfully employed to yield the (S)-enantiomer with high enantiomeric excess (ee). wiley-vch.de This biocatalytic approach is often favored due to its mild reaction conditions, high selectivity, and environmental compatibility. wikipedia.org
Chemocatalytic Synthesis:
Alternatively, asymmetric transfer hydrogenation using chiral transition-metal catalysts offers a powerful chemical route. These methods typically involve a chiral ligand complexed to a metal center (e.g., ruthenium, rhodium, iridium) that facilitates the stereoselective transfer of a hydride from a hydrogen source (e.g., isopropanol (B130326), formic acid) to the ketone. While specific data for the synthesis of this compound via this method is not extensively detailed in readily available literature, the asymmetric hydrogenation of α-halogenated ketones is a well-established strategy for producing chiral halohydrins with high enantiopurity. rsc.org
Below is a data table summarizing synthetic approaches to chiral bromoalcohols.
| Synthetic Method | Catalyst/Reagent | Substrate | Product Configuration | Key Advantages |
| Biocatalytic Reduction | Rhodotorula sp. whole cells | 2-Bromo-1-aryl ethanones | Predominantly (S) | High enantioselectivity, mild conditions, environmentally benign |
| Asymmetric Transfer Hydrogenation | Chiral Ru, Rh, or Ir complexes | α-Halogenated ketones | (S) or (R) depending on catalyst | Broad substrate scope, high turnover numbers, predictable stereochemistry |
| Chiral Auxiliary-Mediated Reduction | Borane (B79455) complexes with chiral auxiliaries | α-Halogenated ketones | Dependent on auxiliary | Good diastereoselectivity, well-established methods |
Current Research Frontiers and Unaddressed Challenges in Chiral Bromoalcohol Chemistry
Elucidation of Reaction Pathways for Asymmetric Formation
Two principal retrosynthetic pathways are commonly considered for the asymmetric synthesis of this compound. These pathways involve either the stereoselective reduction of a prochiral ketone or the enantioselective halo-functionalization of an alkene.
Pathway A: Asymmetric Reduction of a Prochiral Ketone
The most direct route involves the asymmetric reduction of the prochiral α-haloketone, 2-bromo-1-(2-chlorophenyl)ethan-1-one. This transformation can be achieved using several catalytic systems, including:
Catalytic Reduction with Chiral Oxazaborolidines (Corey-Bakshi-Shibata Reduction): This method employs a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source (e.g., BH₃•THF) to reduce the ketone to the desired (S)-alcohol with high enantioselectivity. alfa-chemistry.comwikipedia.org
Asymmetric Transfer Hydrogenation (ATH): This pathway utilizes a transition metal catalyst, typically based on ruthenium or rhodium, complexed with a chiral ligand. rsc.orgnih.gov A hydrogen donor, such as isopropanol (B130326) or formic acid, serves as the reductant. wikipedia.org
Pathway B: Asymmetric Halohydroxylation of an Alkene
An alternative approach is the asymmetric bromohydroxylation of 2-chlorostyrene (B146407). This reaction introduces both the bromine and hydroxyl functionalities across the double bond in a single, stereocontrolled step. A notable method for this transformation is the Sharpless asymmetric dihydroxylation, adapted for halohydroxylation, which uses an osmium catalyst and a chiral quinine-derived ligand. wikipedia.orgorganic-chemistry.org In this variation, a bromine source and water as a nucleophile are employed to yield the target bromohydrin. nih.gov
| Pathway | Precursor | Key Transformation | Typical Catalytic System |
| A | 2-Bromo-1-(2-chlorophenyl)ethan-1-one | Asymmetric Ketone Reduction | Chiral Oxazaborolidine/Borane (CBS) or Ru/Rh-Chiral Ligand (ATH) |
| B | 2-Chlorostyrene | Asymmetric Bromohydroxylation | Osmium/Chiral Ligand (Sharpless) |
Stereochemical Induction Mechanisms in Catalytic Systems
The cornerstone of asymmetric synthesis is the effective transfer of chirality from the catalyst to the substrate. In the synthesis of this compound, the mechanisms of stereochemical induction are distinct for each catalytic system.
In the Corey-Bakshi-Shibata (CBS) reduction , the chiral oxazaborolidine catalyst coordinates with borane to form a more reactive and Lewis-acidic complex. wikipedia.orgnrochemistry.com The ketone substrate then coordinates to the boron atom of the catalyst in a specific orientation that minimizes steric hindrance between the ketone's substituents (the bulky 2-chlorophenyl group and the smaller bromomethyl group) and the chiral framework of the catalyst. wikipedia.orgyoutube.com This ordered arrangement pre-organizes the ketone for a face-selective intramolecular hydride transfer from the coordinated borane, leading to the formation of one enantiomer of the alcohol in excess. wikipedia.org
For asymmetric transfer hydrogenation , the mechanism involves the formation of a chiral metal hydride species. rsc.org The prochiral ketone coordinates to the metal center, and the chiral ligand environment creates a sterically and electronically differentiated space. This forces the ketone to bind in a preferred orientation, facilitating the transfer of a hydride to one specific face (the Re or Si face) of the carbonyl group, thus producing the chiral alcohol. nih.gov
In the case of asymmetric bromohydroxylation , the mechanism is believed to proceed through a chiral catalyst-bromonium ion complex. The alkene, 2-chlorostyrene, approaches this complex, and the chiral ligand directs the attack of the double bond from a specific face to form a stereodefined bromonium ion intermediate. Subsequent nucleophilic attack by water occurs at the benzylic carbon from the side opposite to the bromine, resulting in an anti-dihydroxylation product with a defined stereochemistry. nih.gov
Transition State Analysis and Enantioselectivity Determinants
The enantioselectivity of these reactions is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. A larger energy difference results in a higher enantiomeric excess (ee).
For the CBS reduction , the key is a highly organized, six-membered, chair-like transition state. wikipedia.orgyoutube.com The ketone, the boron of the oxazaborolidine, and the borane are all part of this cyclic arrangement. The enantioselectivity is governed by the steric interactions within this transition state. The catalyst is designed so that the transition state leading to the (S)-alcohol keeps the larger substituent (2-chlorophenyl) in a pseudo-equatorial position, minimizing steric clash with the catalyst's chiral scaffold. The alternative transition state, leading to the (R)-alcohol, would force this large group into a more sterically demanding pseudo-axial position, making it energetically less favorable.
In asymmetric transfer hydrogenation catalyzed by Noyori-type ruthenium complexes, the enantioselectivity is dictated by CH/π interactions between the C-H bonds of the chiral ligand and the aromatic ring of the substrate (the 2-chlorophenyl group). nih.gov These weak, non-covalent interactions stabilize the transition state leading to the desired enantiomer over the one leading to its mirror image. The rigid structure of ligands like BINAP is crucial for creating a well-defined chiral pocket that maximizes these selective interactions. wikipedia.org
The table below illustrates representative enantioselectivities achieved in the asymmetric reduction of similar α-haloketones, highlighting the efficacy of different catalytic systems.
| Catalyst System | Substrate | Enantiomeric Excess (ee) |
| (S)-Me-CBS/BH₃•THF | 2-Chloroacetophenone (B165298) | >95% (S) |
| RuCl₂((S)-BINAP)((S,S)-DPEN) | α-Chloroarylketones | up to 99% (S) |
| (DHQD)₂PHAL/NBS/H₂O | Cinnamyl Alcohol | up to 95% |
(Data is representative for similar substrate classes and serves for illustrative purposes)
Role of Substrate-Catalyst Interactions in Chiral Recognition
Chiral recognition is the process by which the chiral catalyst differentiates between the two prochiral faces of the substrate. This recognition is mediated by a series of specific, often weak, interactions.
In the CBS reduction , the primary interaction is the Lewis acid-base coordination between the catalyst's boron atom and the ketone's carbonyl oxygen. wikipedia.orgnrochemistry.com This initial binding event is crucial for bringing the substrate into the chiral environment of the catalyst. The subsequent facial selectivity is then governed by minimizing steric repulsions, as described in the transition state analysis.
In transition metal-catalyzed hydrogenations , the interactions can be more varied. For substrates with chelating groups, such as α-hydroxy or α-amino ketones, the substrate can bind to the metal center in a bidentate fashion, leading to a very rigid and well-defined transition state, which often results in very high enantioselectivity. wikipedia.orgyoutube.com For a substrate like 2-bromo-1-(2-chlorophenyl)ethan-1-one, which lacks a strong secondary chelating group, the interactions are primarily non-covalent, including steric hindrance, and attractive interactions like hydrogen bonds (if applicable with the ligand) or CH/π interactions. nih.gov The precise geometry of the metal-ligand complex creates a "chiral pocket" that the substrate must fit into, and only one mode of binding is sterically and electronically favorable.
Kinetic and Thermodynamic Aspects of Stereoselective Processes
Asymmetric catalytic reactions are classic examples of processes under kinetic control. The goal is not to form the most thermodynamically stable product, but to control the reaction rate so that the pathway to one enantiomer is significantly faster than the pathway to the other.
The observed enantiomeric excess is a direct consequence of the difference in the activation energies (ΔΔG‡) of the competing diastereomeric transition states. The reaction is typically run at low temperatures to maximize this energy difference, as the relationship between ee and ΔΔG‡ is temperature-dependent. google.com Lowering the temperature amplifies the impact of small energy differences, leading to higher enantioselectivity.
The processes are designed to be essentially irreversible under the reaction conditions. For instance, in the CBS reduction, the formation of the alkoxyborane intermediate is exergonic and does not revert to the starting ketone. wikipedia.org Similarly, in transfer hydrogenation, the reduction is driven forward. If the reaction were reversible and allowed to reach thermodynamic equilibrium, a racemic mixture of the alcohol would likely result, as the two enantiomers are thermodynamically identical in a non-chiral environment. The catalyst's role is to lower the activation energy for one pathway far more than for the other, ensuring that the reaction proceeds kinetically to give a non-racemic product mixture.
Theoretical and Computational Chemistry Studies on 1s 2 Bromo 1 2 Chlorophenyl Ethan 1 Ol and Its Reactions
Quantum Chemical Calculations for Reaction Mechanism Profiling
Quantum chemical calculations are instrumental in developing a detailed profile of the reaction mechanisms involving (1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol. These computational techniques allow for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a deeper understanding of the kinetics and thermodynamics of its transformations.
For instance, in a potential reaction such as the formation of an epoxide from this compound under basic conditions, quantum chemical calculations can map out the potential energy surface. This would involve locating the structures of the reactant, the intermediate alkoxide, the transition state for the intramolecular Williamson ether synthesis (an SN2 reaction), and the final epoxide product. The calculated energy barriers for such a reaction provide a quantitative measure of the reaction rate.
Table 1: Hypothetical Calculated Energies for the Epoxidation of this compound
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Reactant | DFT (B3LYP) | 6-311+G(d,p) | 0.0 |
| Alkoxide Intermediate | DFT (B3LYP) | 6-311+G(d,p) | -25.3 |
| Transition State | DFT (B3LYP) | 6-311+G(d,p) | +15.7 |
| Epoxide Product | DFT (B3LYP) | 6-311+G(d,p) | -10.1 |
Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical calculations.
Density Functional Theory (DFT) Studies on Stereoselectivity and Reactivity
Density Functional Theory (DFT) is a powerful computational method for investigating the stereoselectivity and reactivity of chiral molecules like this compound. The stereochemistry of this compound, with a chiral center at the carbon bearing the hydroxyl group, dictates that its reactions can lead to different stereoisomeric products. DFT can be employed to predict which stereoisomer is preferentially formed.
In the context of a reduction of the related ketone, 2-bromo-1-(2-chlorophenyl)ethan-1-one, to form the alcohol, DFT calculations can model the approach of a reducing agent to the carbonyl group. By calculating the energies of the transition states leading to the (S) and (R) enantiomers, the enantioselectivity of the reaction can be predicted. These predictions are invaluable for designing synthetic routes that yield the desired enantiomer with high purity.
Conformational Analysis and its Impact on Reaction Stereochemistry
The three-dimensional arrangement of atoms in a molecule, known as its conformation, can significantly influence its reactivity and the stereochemical outcome of its reactions. sathyabama.ac.in For this compound, rotation around the carbon-carbon single bond leads to various conformers, such as staggered and eclipsed forms. sathyabama.ac.in The relative energies of these conformers determine their population at a given temperature.
A conformational analysis of this compound would likely reveal that the most stable conformer minimizes steric hindrance between the bulky 2-chlorophenyl group, the bromine atom, and the hydroxyl group. The stereochemistry of reactions, such as the intramolecular cyclization to form an epoxide, is directly dependent on the preferred conformation of the molecule. For the reaction to occur, the molecule must adopt a conformation that allows for the backside attack of the oxygen nucleophile on the carbon bearing the bromine atom.
In Silico Design and Prediction of Catalyst Performance
In silico design has emerged as a crucial tool in modern chemistry for the rapid and cost-effective development of new catalysts. mdpi.com For reactions involving this compound, computational methods can be used to design catalysts that enhance reaction rates and selectivity.
For example, in a potential cross-coupling reaction involving this compound, a library of virtual ligands for a metal catalyst could be screened computationally. researchgate.net By calculating the binding energy of the substrate to the catalyst and the energy profile of the catalytic cycle for each ligand, the most promising candidates can be identified for experimental validation. This approach accelerates the discovery of efficient and selective catalysts. mdpi.com
Table 2: Hypothetical In Silico Screening of Catalysts for a Cross-Coupling Reaction
| Catalyst System | Ligand Type | Calculated Turnover Frequency (s⁻¹) | Predicted Enantiomeric Excess (%) |
| Pd-Phosphine A | Monodentate | 1.2 | 85 |
| Pd-Phosphine B | Bidentate | 5.7 | 92 |
| Rh-Bisoxazoline | Bidentate | 12.3 | >99 |
| Cu-NHC | Monodentate | 3.4 | 78 |
Note: The data in this table is illustrative and intended to show the type of results obtained from in silico catalyst design.
Molecular Dynamics Simulations for Reaction Dynamics
While quantum chemical calculations provide a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the motion of atoms and molecules over time. MD simulations can be used to study the behavior of this compound in solution, providing insights into its solvation, conformational dynamics, and the influence of the solvent on its reactivity.
Transformative Reactions and Strategic Deployment of 1s 2 Bromo 1 2 Chlorophenyl Ethan 1 Ol in Organic Synthesis
Stereospecific Functional Group Interconversions at the Halogen and Hydroxyl Centers
The reactivity of (1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol is dominated by the interplay between its hydroxyl and bromo functionalities. The stereospecific nature of these interconversions is crucial for maintaining the enantiomeric purity of synthetic intermediates.
One of the most fundamental transformations is the stereospecific conversion of the halohydrin to its corresponding epoxide. Treatment with a base induces an intramolecular SN2 reaction, where the deprotonated hydroxyl group acts as a nucleophile, displacing the bromide and forming (S)-2-(2-chlorophenyl)oxirane with inversion of configuration at the bromine-bearing carbon. youtube.com This reaction is a cornerstone of halohydrin chemistry, providing a reliable route to chiral epoxides. youtube.com
Conversely, the compound itself can be synthesized via stereospecific routes. The anti-addition of a bromine source and water to an alkene is a classic method for producing halohydrins. youtube.compearson.com For instance, the reaction of 2-chlorostyrene (B146407) with a bromine source like N-bromosuccinimide (NBS) or dibromohydantoin in an aqueous solvent system yields the racemic 2-bromo-1-(2-chlorophenyl)ethan-1-ol. pearson.comgoogle.com Enantioselective variations of this reaction can provide access to the desired (1S)-enantiomer.
The functional groups can also be manipulated independently. The hydroxyl group can undergo standard transformations such as esterification or etherification. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution by a variety of nucleophiles, enabling the introduction of diverse functionalities. A key synthetic interconversion involves the reduction of the corresponding ketone, 2-bromo-1-(2-chlorophenyl)ethan-1-one, using reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield the alcohol. researchgate.netresearchgate.net Asymmetric reduction methods can provide enantioselective access to the (1S)-alcohol.
| Transformation | Reagents/Conditions | Product | Stereochemical Outcome |
| Epoxidation | Strong Base (e.g., NaOH, KOH) | (S)-2-(2-chlorophenyl)oxirane | Intramolecular SN2; inversion at C2 |
| Synthesis from Alkene | 2-chlorostyrene, NBS/H₂O | 2-bromo-1-(2-chlorophenyl)ethan-1-ol | Anti-addition |
| Synthesis from Ketone | 2-bromo-1-(2-chlorophenyl)ethan-1-one, NaBH₄ | 2-bromo-1-(2-chlorophenyl)ethan-1-ol | Racemic (unless chiral reducing agent is used) |
| Nucleophilic Substitution | Various Nucleophiles (e.g., R₂NH, RS⁻, N₃⁻) | Substituted ethanol (B145695) derivative | SN2 substitution at C2 |
Novel Cyclization and Rearrangement Reactions
The bifunctional nature of this compound makes it an excellent substrate for cyclization reactions beyond simple epoxide formation. These reactions can be used to construct more complex heterocyclic systems.
The most prevalent cyclization is the base-induced formation of (S)-2-(2-chlorophenyl)oxirane, as previously mentioned. youtube.com This reaction is a highly efficient and stereospecific 3-exo-tet cyclization. The resulting chiral epoxide is a valuable intermediate itself, ready for ring-opening with various nucleophiles to generate a range of 1,2-disubstituted products stereoselectively.
Inspired by related chemistries, novel cyclization strategies can be envisioned. For example, domino reactions that involve initial alkylation at the bromine followed by an intramolecular cyclization are a powerful tool in synthesis. organic-chemistry.org A hypothetical reaction could involve a nucleophile containing a tethered functional group that, after displacing the bromide, could cyclize onto the aryl ring or a derivative of the hydroxyl group. Furthermore, oxidative bromo-cyclization reactions, which utilize bromide sources in the presence of an oxidant, have been developed for substrates like alkenyl carboxylic acids, suggesting that the reactivity of the bromo-alcohol moiety could be harnessed in new, environmentally benign cyclization methodologies. rsc.org
Cross-Coupling Methodologies Utilizing the Bromo Functionality
The presence of a primary alkyl bromide in this compound opens the door to powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling. While aryl and vinyl halides are more common substrates, methods for coupling alkyl halides have advanced significantly. wikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron species (like a boronic acid or ester) and is a cornerstone of modern synthesis. wikipedia.orgorganic-chemistry.org The bromo functionality of the title compound could potentially be coupled with various aryl, heteroaryl, or vinyl boronic acids. This would allow for the direct attachment of complex carbon frameworks at the C2 position while preserving the C1 stereocenter, leading to novel chiral alcohol derivatives. The choice of palladium catalyst and ligand, often a bulky, electron-rich phosphine (B1218219), is critical for achieving efficient coupling with alkyl bromides. libretexts.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an organohalide, providing a direct route to alkynylated products. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound would yield chiral propargyl-type alcohols. These products are extremely versatile intermediates, amenable to further transformations such as reduction, hydration, or participation in pericyclic reactions. The classic Sonogashira protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst, though copper-free conditions have also been developed. organic-chemistry.orgresearchgate.net
| Coupling Reaction | Typical Coupling Partner | Potential Product Structure | Key Features |
| Suzuki-Miyaura | Ar-B(OH)₂ | (1S)-1-(2-chlorophenyl)-2-arylethan-1-ol | Forms C(sp³)-C(sp²) bonds |
| Sonogashira | H−C≡C−R | (1S)-1-(2-chlorophenyl)but-3-yn-1-ol derivative | Forms C(sp³)-C(sp) bonds |
| Heck Reaction | Alkene | (1S)-1-(2-chlorophenyl)-alkenyl-ethan-1-ol | Forms C(sp³)-C(sp²) bonds |
| Buchwald-Hartwig Amination | Amine (R₂NH) | (1S)-2-amino-1-(2-chlorophenyl)ethan-1-ol | Forms C(sp³)-N bonds |
Strategic Use as a Chiral Building Block in Multistep Synthetic Sequences
The primary application and strategic value of this compound lie in its role as a chiral building block for synthesizing complex, enantiomerically pure molecules, particularly pharmaceuticals. Its pre-defined stereochemistry and versatile reactive sites allow for the efficient construction of target molecules with precise three-dimensional structures.
A prominent example is its use as a key intermediate in the synthesis of Tulobuterol. google.comresearchgate.netnih.gov Tulobuterol is a selective β2-adrenergic receptor agonist used as a bronchodilator for the management of asthma. researchgate.netnih.gov The synthesis demonstrates the strategic utility of the halohydrin.
The synthetic sequence often proceeds as follows:
Formation of the Halohydrin : The synthesis can start from 2-chlorostyrene, which is converted to racemic 2-bromo-1-(2-chlorophenyl)ethan-1-ol. google.com Alternatively, 2-chloroacetophenone (B165298) is brominated to give 2-bromo-1-(2-chlorophenyl)ethan-1-one, which is then reduced to the racemic alcohol. researchgate.netresearchgate.net A chiral resolution or an asymmetric synthesis step is required to obtain the desired (1S)-enantiomer.
Nucleophilic Substitution : The chiral halohydrin is then reacted with tert-butylamine. In this key step, the amine can directly displace the bromide via an SN2 reaction. Alternatively, the reaction may proceed through the formation of the intermediate (S)-2-(2-chlorophenyl)oxirane, which is subsequently opened by the amine. Both pathways lead to the formation of (S)-Tulobuterol, where the crucial stereocenter from the starting material is retained in the final product. google.comresearchgate.net
This application perfectly illustrates how this compound serves as a vehicle for transferring a specific chiral motif into a larger, biologically active molecule.
Development of New Reagents and Methodologies Based on its Reactivity Profile
The well-defined and predictable reactivity of this compound and related halohydrins makes them excellent platforms for the development and validation of new synthetic methodologies.
The stereospecific conversion of halohydrins to epoxides is so reliable that it can be used as a model reaction to test new bases, solvent systems, or reaction conditions (e.g., microwave irradiation, phase-transfer catalysis) aimed at improving efficiency, yield, and environmental friendliness. youtube.com
Furthermore, the study of elimination reactions involving halohydrin derivatives has contributed to a deeper understanding of stereoelectronic effects and reaction mechanisms. acs.org By modifying the hydroxyl group (e.g., converting it to a tosylate or mesylate), the competition between elimination (E2) and substitution (SN2) pathways can be finely tuned, providing a testbed for developing conditions that favor one outcome over the other.
The unique 1,2-relationship of the bromo and hydroxyl groups has also inspired the design of novel reagents. For instance, the bioactivation of certain α-halo carbonyl compounds by thiols to form reactive episulfonium ions offers a paradigm for new activation modes. nih.gov One could envision developing novel thiol-based reagents that react with the bromohydrin to generate a transient, highly electrophilic intermediate in situ, enabling unique transformations not possible through conventional means.
Emerging Research Directions and Future Perspectives in Chiral α Haloalcohol Chemistry
Development of More Sustainable and Green Synthetic Approaches for (1S)-2-Bromo-1-(2-chlorophenyl)ethan-1-ol
The chemical industry is increasingly shifting towards sustainable and environmentally benign synthetic methodologies. For the synthesis of this compound, this involves moving away from traditional methods that often rely on harsh reagents and organic solvents.
One of the most promising green approaches is the use of biocatalysis. For instance, the enantioselective reduction of the corresponding ketone, 2-bromo-1-(2-chlorophenyl)ethanone, can be achieved with high yield and enantiomeric excess using microbial cultures. The use of microorganisms like Rhodotorula rubra has been explored for such transformations, offering a greener alternative to conventional reducing agents. Biocatalytic methods operate under mild conditions, typically in aqueous media, thereby reducing the environmental footprint.
Another avenue in green chemistry is the application of alternative and greener solvents. The use of dimethyl carbonate as a mobile phase in chromatographic separations has shown promise for the enantioseparation of related chiral compounds, suggesting its potential as a greener solvent in synthesis as well. mdpi.com The development of methods that minimize the use of hazardous substances is a key principle of green chemistry. Unconventional methods for enantioselective separation, which reduce the consumption of organic solvents, are also being explored. nih.gov
The principles of green chemistry applicable to the synthesis of this compound are summarized in the table below.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Catalysis | Utilization of biocatalysts (e.g., enzymes, whole cells) or chemocatalysts to increase reaction efficiency and reduce waste. |
| Renewable Feedstocks | Exploration of starting materials derived from renewable resources. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, supercritical fluids, or greener solvent alternatives. mdpi.com |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption, often facilitated by biocatalysis. |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel catalytic systems is at the forefront of research to enhance the efficiency and enantioselectivity of the synthesis of chiral α-haloalcohols. These systems aim to provide higher yields, better selectivity, and easier catalyst recovery and reuse.
Recent advancements include the use of metal nanoparticles modified with chiral ligands. These "chiral metal nanoparticles" are emerging as promising catalysts for asymmetric organic transformations. researchgate.net For the synthesis of compounds like this compound, such catalysts could offer high activity and selectivity. The development of one-pot catalytic enantioselective reactions, combining multiple steps without isolating intermediates, is another area of intense research. For example, a combination of Brønsted acid and palladium catalysis has been successfully used for the asymmetric synthesis of related chiral alcohols. acs.org
Iron catalysis is gaining significant attention as a more sustainable alternative to precious metal catalysts. Iron-catalyzed asymmetric reductive cross-coupling reactions have been developed for the synthesis of chiral compounds, proceeding through a radical mechanism involving Fe(I)/Fe(II)/Fe(III) redox cycling. acs.org This approach has the potential to be adapted for the synthesis of chiral α-haloalcohols.
A comparative overview of different catalytic approaches is presented in the table below.
| Catalytic System | Description | Potential Advantages for this compound Synthesis |
| Chiral Metal Nanoparticles | Metal nanoparticles functionalized with chiral ligands to create an asymmetric catalytic environment. researchgate.net | High surface area leading to high catalytic activity; potential for high enantioselectivity. |
| One-Pot Multi-catalysis | Combination of multiple catalysts (e.g., Brønsted acid and a transition metal) in a single reaction vessel to perform cascade reactions. acs.org | Increased efficiency by reducing the number of workup and purification steps. |
| Earth-Abundant Metal Catalysis | Use of catalysts based on abundant and non-toxic metals like iron. acs.org | Lower cost, reduced toxicity, and increased sustainability compared to precious metal catalysts. |
| Organocatalysis | Use of small organic molecules as catalysts. | Avoidance of metal contamination in the final product; mild reaction conditions. |
Advanced In Situ Spectroscopic and Analytical Research Methodologies for Mechanistic Probing
A deep understanding of reaction mechanisms is crucial for the rational design and optimization of catalytic systems. Advanced in situ spectroscopic techniques allow researchers to monitor catalytic reactions in real-time, providing valuable insights into the structure of catalysts, the nature of active sites, and the formation of reaction intermediates. youtube.com
For the study of asymmetric synthesis, techniques such as in situ infrared spectroscopy can be employed to observe the interaction between the substrate and the chiral catalyst. youtube.com X-ray photoelectron spectroscopy (XPS) can be used to probe the electronic state of the catalyst surface under reaction conditions, which is particularly useful for heterogeneous catalysis. nih.gov The combination of electrochemistry and shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS) is another powerful tool for investigating asymmetric catalytic reactions at the single-crystal level. researchgate.net
These techniques can be applied to study the synthesis of this compound to elucidate the mechanism of enantioselection and identify rate-limiting steps. This knowledge can then be used to design more efficient and selective catalysts.
| In Situ Spectroscopic Technique | Information Obtained | Relevance to this compound Synthesis |
| Infrared (IR) Spectroscopy | Identification of functional groups and observation of bond vibrations of adsorbed species and intermediates on the catalyst surface. youtube.com | Elucidating the binding mode of the ketone precursor to the chiral catalyst. |
| Raman Spectroscopy | Provides complementary vibrational information to IR; particularly useful for studying aqueous systems and carbonaceous materials. researchgate.net | Monitoring the conversion of the substrate and the formation of the product in real-time. |
| X-ray Photoelectron Spectroscopy (XPS) | Determination of the elemental composition and chemical state of the catalyst surface. nih.gov | Understanding the oxidation state and coordination environment of the metal center in a catalyst. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules in solution. | Characterizing reaction intermediates and determining the enantiomeric excess of the product. |
Bioengineering and Enzyme Evolution for Improved Biocatalytic Processes
While biocatalysis offers a green route to chiral α-haloalcohols, the performance of naturally occurring enzymes may not be optimal for industrial applications. Bioengineering and directed evolution are powerful tools to tailor enzymes for specific synthetic needs, improving their activity, stability, and selectivity.
For the synthesis of this compound, ketoreductases are the key enzymes for the asymmetric reduction of the corresponding prochiral ketone. By applying techniques such as site-directed mutagenesis and random mutagenesis, the substrate scope of these enzymes can be broadened, and their enantioselectivity can be enhanced. For instance, a cascade biotransformation combining a cytochrome P450 and a halohydrin dehalogenase has been reported for the synthesis of the (R)-enantiomer, achieving high yield and enantiomeric excess. Similar strategies can be envisioned for the synthesis of the (S)-enantiomer by engineering the appropriate enzymes.
The evolution of enzymes can lead to biocatalysts that can tolerate higher substrate concentrations, withstand harsher reaction conditions, and exhibit improved activity towards non-natural substrates, making the biocatalytic synthesis of this compound more economically viable.
| Bioengineering Strategy | Description | Potential Impact on this compound Synthesis |
| Site-Directed Mutagenesis | Introduction of specific mutations at the active site of an enzyme to alter its properties. | Fine-tuning the enantioselectivity of a ketoreductase. |
| Random Mutagenesis (Directed Evolution) | Creation of a large library of enzyme variants followed by screening for improved properties. | Enhancing the stability and activity of an enzyme under process conditions. |
| Substrate Engineering | Modification of the substrate to better fit the active site of an existing enzyme. | Improving the conversion rate of the prochiral ketone. |
| Metabolic Engineering | Modification of the metabolic pathways of a host microorganism to increase the production of a desired enzyme or product. | Increasing the overall yield of the biocatalytic process. |
Integration of Flow Chemistry and Continuous Manufacturing in Asymmetric Synthesis
Flow chemistry, or continuous manufacturing, is emerging as a transformative technology in the chemical and pharmaceutical industries. angelinifinechemicals.com It offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced process control, and the potential for higher yields and purity. nih.gov
Multi-step syntheses can be telescoped into a single continuous flow process, eliminating the need for isolation and purification of intermediates. tue.nl This approach not only reduces waste and processing time but also minimizes the handling of potentially hazardous intermediates. The development of a fully continuous process for the synthesis of this compound would represent a significant advancement in the manufacturing of this important chiral building block.
| Advantage of Flow Chemistry | Description | Application to this compound Synthesis |
| Enhanced Safety | The small reactor volumes minimize the risks associated with handling hazardous reagents and exothermic reactions. | Safer handling of brominating agents and other reactive chemicals. |
| Improved Process Control | Precise control over reaction parameters leads to better reproducibility and higher product quality. nih.gov | Optimization of enantioselectivity by fine-tuning temperature and residence time. |
| Scalability | Scaling up production is achieved by running the process for a longer time or by using multiple reactors in parallel, rather than by using larger reactors. | More straightforward and predictable scale-up from laboratory to industrial production. |
| Integration of Synthesis and Purification | In-line purification techniques can be incorporated into the flow system. | Continuous separation of the product from the reaction mixture, leading to a streamlined process. |
Q & A
Basic Questions
Q. What are the key structural features and stereochemical considerations of (1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol?
- The compound contains a chiral center at the C1 position, a bromine atom at C2, a hydroxyl group at C1, and a 2-chlorophenyl substituent. Its stereochemistry (S-configuration) critically influences its reactivity and biological interactions. Enantiomeric purity is essential for applications in asymmetric synthesis or pharmacology, as the (1S) enantiomer may exhibit distinct binding affinities compared to the (1R) form. Characterization via chiral HPLC or polarimetry is recommended to confirm stereochemical integrity .
Q. What synthetic routes are available for this compound?
- A common approach involves the stereoselective reduction of the precursor ketone, 2-bromo-1-(2-chlorophenyl)ethanone (CAS 5000-66-8), using chiral catalysts like CBS (Corey-Bakshi-Shibata) reagents or enzymatic methods to achieve enantiomeric excess. Alternatively, nucleophilic substitution of (1S)-1-(2-chlorophenyl)ethane-1,2-diol derivatives with brominating agents (e.g., PBr₃) can yield the target compound. Solvent choice (e.g., THF or DCM) and temperature control are critical to minimize racemization .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- 1H/13C NMR : The hydroxyl proton (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) confirm the substituents. The chiral center’s configuration can be inferred via NOE experiments.
- Mass Spectrometry (MS) : The molecular ion peak at m/z 236/238 (Br/Cl isotopic pattern) validates the molecular formula (C₈H₈BrClO).
- Chiral HPLC : To resolve enantiomers and quantify enantiomeric excess using columns like Chiralpak AD-H or OD-H .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity during synthesis and scale-up?
- Catalytic Asymmetric Reduction : Employ chiral catalysts (e.g., Ru-BINAP complexes) for ketone reduction, achieving >95% ee. Monitor reaction progress via inline FTIR to detect intermediates.
- Dynamic Kinetic Resolution (DKR) : Combine enzymatic resolution (e.g., lipases) with racemization catalysts to maximize yield and ee.
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and isolate via recrystallization .
Q. How do bromo and chloro substituents influence reactivity in cross-coupling reactions?
- The bromine atom acts as a leaving group in SN₂ reactions (e.g., Suzuki-Miyaura coupling), while the chlorine on the phenyl ring directs electrophilic substitution para to itself. For example, palladium-catalyzed coupling with aryl boronic acids replaces Br with aryl groups, enabling diversification of the ethanolic backbone. Steric hindrance from the 2-chlorophenyl group may slow reactions, requiring elevated temperatures (80–100°C) .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Discrepancies in yields (e.g., 60–85% for ketone reductions) often stem from variations in catalyst loading, solvent purity, or workup methods. Systematic optimization via Design of Experiments (DoE) is advised. For instance, reducing Pd(OAc)₂ catalyst from 5 mol% to 2 mol% with ligand (e.g., XPhos) improves cost efficiency without compromising yield .
Q. What role does this compound play in medicinal chemistry, and how does it compare to analogs?
- It serves as a key intermediate in β-agonist synthesis (e.g., tulobuterol impurities). Compared to 1-(2-chlorophenyl)butan-1-ol (CAS 5434-55-9), the bromine atom enhances electrophilicity, enabling nucleophilic substitutions. The (1S) configuration may improve binding to adrenergic receptors, as seen in chiral amino alcohols like (R)-2-amino-2-(o-tolyl)ethanol derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
